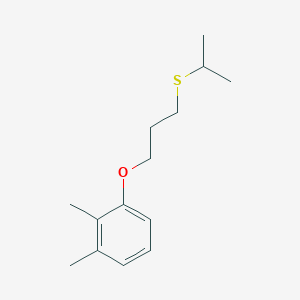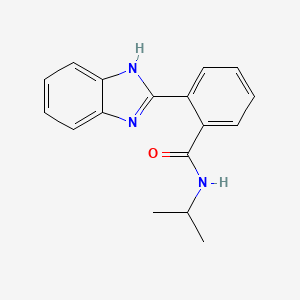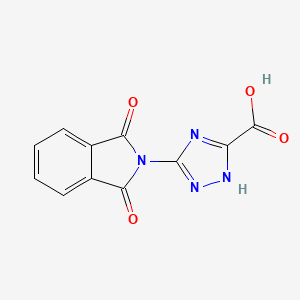![molecular formula C15H14Br2N2O2 B3839972 4-bromo-N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]aniline](/img/structure/B3839972.png)
4-bromo-N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]aniline
概要
説明
4-bromo-N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]aniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of bromine atoms and methoxy groups attached to its aromatic rings, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]aniline typically involves the condensation reaction between 4-bromoaniline and 2-bromo-4,5-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-bromo-N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can regenerate the starting amine and aldehyde. Substitution reactions can produce a variety of substituted aniline derivatives.
科学的研究の応用
4-bromo-N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s Schiff base structure allows it to form complexes with metal ions, which can be studied for their biological activity and potential therapeutic applications.
Medicine: Research into Schiff base compounds has shown potential for antimicrobial, antifungal, and anticancer activities, making this compound a candidate for further investigation.
Industry: The compound can be used in the development of dyes and pigments due to its aromatic structure and the presence of bromine and methoxy groups.
作用機序
The mechanism of action of 4-bromo-N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]aniline involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific metal ion and the biological context.
類似化合物との比較
Similar Compounds
4-bromo-N,N-dimethylaniline: This compound is similar in structure but lacks the Schiff base functionality and the additional bromine and methoxy groups.
4-bromoaniline: A simpler compound that serves as a starting material for the synthesis of more complex derivatives.
2-bromo-4,5-dimethoxybenzaldehyde: Another starting material used in the synthesis of the target compound.
Uniqueness
4-bromo-N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]aniline is unique due to its Schiff base structure, which allows it to form stable complexes with metal ions. This property distinguishes it from simpler aniline derivatives and makes it valuable for applications in coordination chemistry and potential therapeutic research.
特性
IUPAC Name |
4-bromo-N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N2O2/c1-20-14-7-10(13(17)8-15(14)21-2)9-18-19-12-5-3-11(16)4-6-12/h3-9,19H,1-2H3/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZHJKBADGHLMP-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC2=CC=C(C=C2)Br)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC2=CC=C(C=C2)Br)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-benzylideneamino]-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B3839894.png)

![5-[(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrimidine-2,4-dione](/img/structure/B3839930.png)

![3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazole](/img/structure/B3839940.png)

![3-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B3839956.png)

![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3839978.png)
![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B3839986.png)



![2-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3840012.png)
